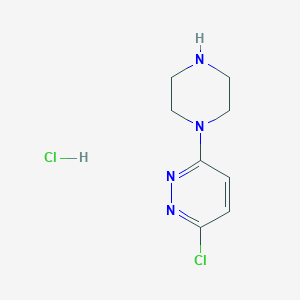

4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

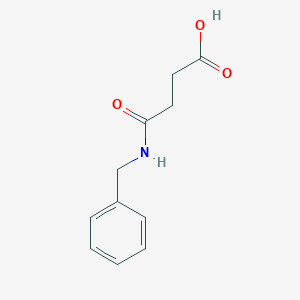

“4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile” is a compound with the molecular formula C23H25N5O3S . It is also known by other names such as Ro-0505124 and CHEMBL1956070 .

Molecular Structure Analysis

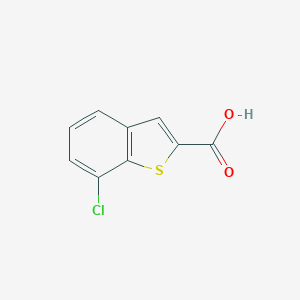

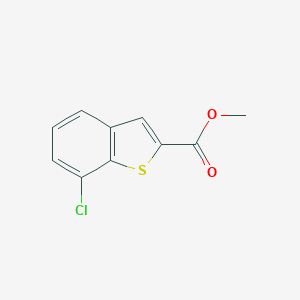

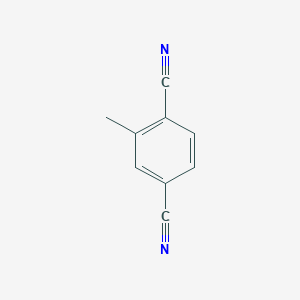

The molecular structure of “4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains an amino group (-NH2) and a nitrile group (-CN) .

Physical And Chemical Properties Analysis

The molecular weight of “4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile” is 451.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . The compound also has a rotatable bond count of 5 .

Applications De Recherche Scientifique

DNA Interaction and Fluorescent Staining

Compounds related to "4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile" have been studied for their ability to bind to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. Hoechst 33258, a well-known derivative, binds strongly to B-DNA and is used as a fluorescent DNA stain in cell biology for chromosome and nuclear staining, among other applications. It has been a starting point for rational drug design due to its accessibility into cells and ability to act as a radioprotector and topoisomerase inhibitor (Issar & Kakkar, 2013).

Anti-inflammatory Activity

Substituted tetrahydropyrimidine derivatives have shown potential in vitro anti-inflammatory activity. The synthesis and characterization of these compounds reveal their potential as COX inhibitors, displaying potent anti-inflammatory effects in preclinical studies (Gondkar, Deshmukh, & Chaudhari, 2013).

Synthesis and Chemical Analysis

The synthesis and chemical analysis of pyrimidine derivatives, including 4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile, have been a focus of research due to their broad range of biological activities. These activities include acting as precursors in the synthesis of various heterocycles and pharmaceuticals, demonstrating the compound's versatility in drug design and development (Parmar, Vala, & Patel, 2023).

Antidepressant Effects

A review of antidepressants targeting 5-HT1A receptors has highlighted the significance of compounds with piperazine, piperidine, and pyrimidine functional groups. These groups are common among drugs affecting the serotonin system, underscoring the therapeutic potential of such compounds in treating depression (Wang et al., 2019).

Propriétés

IUPAC Name |

4-amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c1-15-2-4-16(5-3-15)10-13-7-8(6-11)9(12)14-10/h7H,2-5H2,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVINSPXXPZUMTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C(=N2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384679 |

Source

|

| Record name | 4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |

CAS RN |

103151-40-2 |

Source

|

| Record name | 4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)